N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide, commonly known as flonicamid, is a novel insecticide that was discovered in 1992 and developed by Ishihara Sangyo Kaisha, Ltd. It was registered in Japan in 2006 under the trade name Ulala DF. This compound is particularly effective against a wide range of aphid species and other sucking insects, making it a valuable tool in integrated pest management programs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide involves several steps, typically starting with the preparation of the pyridine ringThe reaction conditions often involve the use of acetonitrile (MeCN), water, and phosphoric acid as the mobile phase in reverse phase high-performance liquid chromatography (HPLC) methods .
Industrial Production Methods: Industrial production of flonicamid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets the required standards for agricultural use. The use of advanced chromatographic techniques helps in the isolation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or to study its behavior under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving flonicamid include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of flonicamid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used to study the behavior of insecticides and their interactions with various pests. In biology, it helps in understanding the feeding behavior of hemipteran pests and their physiological responses to insecticides. In medicine, it is being explored for its potential use in developing new therapeutic agents. In industry, it is a crucial component in integrated pest management programs due to its effectiveness and favorable toxicological profile .
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide involves the inhibition of inward-rectifying potassium channels in insects. This inhibition disrupts the feeding behavior of sap-sucking insects, leading to their mortality. The compound’s unique mode of action makes it effective against pests that have developed resistance to conventional insecticides .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide include other insecticides that target sap-sucking insects. These compounds may have different chemical structures but share similar modes of action or target the same physiological pathways in insects.
Uniqueness: What sets this compound apart from other insecticides is its unique chemical structure and mode of action. Unlike conventional insecticides, it shows no cross-resistance and has excellent systemic and translaminar activity. Additionally, it has a favorable environmental and ecotoxicological profile, making it suitable for use in integrated pest management programs .
Properties
IUPAC Name |
N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)7-3-6(4-14-5-7)8(16)15-2-1-13/h3-5H,2H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPISJOJBJUHRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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